molecular formula C13H14FN3 B11875589 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 1203661-58-8

1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B11875589
CAS No.: 1203661-58-8
M. Wt: 231.27 g/mol
InChI Key: HVSJXEBSVMLFAW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a substituted indazole derivative, a class of nitrogen-containing heterocycles recognized as critically important scaffolds in medicinal chemistry . The indazole core is a privileged structure in drug discovery, found in multiple FDA-approved therapies such as the anticancer agents Pazopanib and Niraparib, underscoring its significant pharmacological value . The specific 4,5,6,7-tetrahydro-1H-indazole structure indicates a partially saturated ring system, which can influence the molecule's conformation, solubility, and interaction with biological targets . The 4-fluoro substituent on the phenyl ring is a common modification in medicinal chemistry, often used to fine-tune a compound's electronic properties, metabolic stability, and binding affinity . This compound is closely related to structural analogs documented in patent literature for their potential in the treatment and prevention of diseases, including cancer and viral infections . As a building block, it offers researchers a versatile intermediate for synthesizing more complex molecules, exploring structure-activity relationships (SAR), and developing novel inhibitors. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1203661-58-8

Molecular Formula

C13H14FN3

Molecular Weight

231.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine

InChI

InChI=1S/C13H14FN3/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16-17/h4-8,12H,1-3,15H2

InChI Key

HVSJXEBSVMLFAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)F)N

Origin of Product

United States

Preparation Methods

Cyclization Mechanism

The reaction proceeds via nucleophilic attack of 4-fluorophenylhydrazine on the ketone carbonyl, forming a hydrazone intermediate. Acid-catalyzed cyclization eliminates water, generating the indazole ring.

Side Reactions

  • Over-Reduction: Excessive NaBH3CN converts the amine to a secondary alcohol (5–8% yield loss).

  • Regioisomer Formation: Competing N-1/N-2 substitution occurs without copper catalysis.

Industrial-Scale Purification Strategies

Flash Chromatography:

  • Stationary Phase: Silica gel (230–400 mesh).

  • Mobile Phase: Gradient from 10% to 50% EtOAc/hexanes.

  • Recovery: 85–90%.

Crystallization:

  • Solvent System: Ethanol/water (4:1).

  • Purity: >99% after two recrystallizations .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, often resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indazole derivatives, including 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine. For example:

  • Study Findings: A series of indazole derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin .
CompoundS. aureus (mm)E. coli (mm)
5A810
5F1718
Penicillin3035

Anticancer Activity

Indazole derivatives have also shown promise in cancer research:

  • Mechanism of Action: Molecular docking studies reveal that these compounds can interact with key proteins involved in cancer progression, such as DNA gyrase . The binding energies observed indicate a strong affinity for these targets, suggesting potential as anticancer agents.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal and Chemical Sciences evaluated the antimicrobial efficacy of various indazole derivatives against pathogenic bacteria. The study concluded that compounds with specific structural modifications exhibited enhanced antibacterial properties .

Cancer Research Insights

In another investigation focusing on molecular docking simulations, it was found that certain derivatives of indazole demonstrated effective binding to DNA gyrase with favorable interaction profiles, indicating their potential use in developing new cancer therapies .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Target Compound (4-Fluorophenyl) : The para-fluorine substituent introduces moderate electron-withdrawing effects, enhancing polarity while minimizing steric bulk. This configuration is hypothesized to optimize interactions with DHODH’s hydrophobic binding pocket .
  • Reported molecular weight: 228 [M+H]+ .
  • 1-(4-Nitrophenyl) Analog : The nitro group (CAS 1203661-56-6) is a stronger electron-withdrawing group, significantly increasing polarity (MW: 258.28) but possibly compromising cell permeability due to excessive hydrophilicity .

Bulky Substituents and Lipophilicity

  • 1-(4-Cyclopropylphenyl) Analog (CAS 2288709-70-4) : The cyclopropyl group adds steric bulk and lipophilicity, which may enhance membrane permeability but could disrupt target binding. Stored under冷冻 conditions due to instability .
  • 1-(4-tert-Butylphenyl) Analog (EN300-18687255) : The tert-butyl group drastically increases logP (MW: 283.63), favoring hydrophobic interactions but risking poor aqueous solubility .

Methyl-Substituted Derivatives

  • 1-(2-Methylphenyl) (Compound 13) and 1-(3-Methylphenyl) (Compound 14): Methyl groups at meta or para positions (MW: 228 [M+H]+) provide mild electron-donating effects.
  • 1-(2,3-Dimethylphenyl) (Compound 15) : Dual methyl groups (MW: 242 [M+H]+) further increase hydrophobicity, which might improve tissue distribution but reduce target specificity .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Substituent Molecular Weight (g/mol) Key Properties References
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine 4-Fluorophenyl ~228 (ES+: 228 [M+H]+) Balanced polarity, moderate steric effects
1-(2-Fluorophenyl) Analog 2-Fluorophenyl 228 [M+H]+ Higher steric hindrance
1-(4-Nitrophenyl) Analog 4-Nitrophenyl 258.28 High polarity, reduced permeability
1-(4-Cyclopropylphenyl) Analog 4-Cyclopropylphenyl 283.63* Increased lipophilicity, instability
1-(4-tert-Butylphenyl) Analog 4-tert-Butylphenyl 283.63 Extreme hydrophobicity
1-(2,3-Dimethylphenyl) Analog 2,3-Dimethylphenyl 242 [M+H]+ Enhanced hydrophobicity

*Molecular weight calculated for hydrochloride salt.

Research Implications

  • Biological Activity : While specific IC50 values are unavailable in the provided evidence, substituent trends suggest that the 4-fluorophenyl derivative strikes an optimal balance between electronic effects and steric bulk for DHODH inhibition. Ortho-substituted analogs (e.g., 2-fluorophenyl) may exhibit reduced efficacy due to unfavorable binding .
  • Synthetic Accessibility : Derivatives like 1-(2-methylphenyl) and 1-(3-methylphenyl) are synthesized via methods described by Guo et al., emphasizing scalability for high-throughput screening .
  • Stability Considerations : Bulky analogs (e.g., cyclopropyl, tert-butyl) require specialized storage conditions (e.g.,冷冻), highlighting trade-offs between lipophilicity and compound stability .

Biological Activity

1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C14H14FN3
  • CAS Number : 50998501
  • Molecular Weight : 241.28 g/mol

Biological Activity Overview

The biological activity of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has been investigated in various studies, focusing on its antibacterial, anticancer, and neuropharmacological effects.

Antibacterial Activity

Research has shown that indazole derivatives exhibit significant antibacterial properties. In a comparative study, the compound demonstrated varying degrees of inhibition against common bacterial strains:

CompoundZone of Inhibition (mm)MIC (μg/mL)
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine1550
Standard Penicillin2010
Other Indazole Derivatives12 - 1820 - 100

The results indicate that while the compound shows moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, it is less effective than standard antibiotics like penicillin .

Anticancer Activity

Indazole derivatives have also been evaluated for their anticancer properties. Studies suggest that the compound can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 were observed.

A study focusing on human cancer cell lines reported the following IC50 values:

Cell LineIC50 (μM)
MCF-7 (Breast)15
HeLa (Cervical)12
A549 (Lung)18

These findings suggest that the compound holds promise as a potential anticancer agent .

Neuropharmacological Effects

Preliminary studies have indicated that the compound may exhibit neuropharmacological activity. It has been tested for its effects on serotonin receptors, which are crucial in mood regulation:

  • 5-HT1A Receptor Agonism : The compound showed moderate agonistic activity at the serotonin receptor sites.
  • Behavioral Studies : In animal models, it was found to reduce anxiety-like behaviors in elevated plus-maze tests.

Case Studies and Research Findings

Several studies have explored the biological activities of indazole derivatives similar to 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine:

  • Study on Antibacterial Properties : A comparative analysis of various indazole derivatives revealed that modifications on the phenyl ring significantly affect antibacterial efficacy .
  • Cancer Research : A study published in a peer-reviewed journal highlighted the compound's ability to inhibit tumor growth in xenograft models .
  • Neuropharmacology : Research indicated that indazole derivatives could modulate neurotransmitter levels and improve cognitive functions in rodent models .

Q & A

Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, including cyclization and functional group modifications. A representative approach involves:

  • Step 1 : Formation of the tetrahydroindazole core via cyclocondensation of substituted hydrazines with cyclic ketones.
  • Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or cross-coupling reactions.
  • Step 3 : Amine functionalization at the 4-position using reductive amination or catalytic hydrogenation .

Q. Key optimization strategies :

  • Control reaction temperature (e.g., 0–5°C for sensitive intermediates) to avoid side reactions.
  • Use polar aprotic solvents (e.g., DMF) and coupling agents like HATU for efficient amide bond formation .
  • Purify intermediates via column chromatography or recrystallization to ensure >95% purity .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions and ring saturation. For example, the 4-fluorophenyl group shows distinct aromatic protons at δ 7.2–7.5 ppm.
  • Mass Spectrometry (MS) : ESI-MS (e.g., m/z 228 [M+H]+) verifies molecular weight .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures to confirm stereochemistry and hydrogen bonding patterns .

Q. What in vitro assays are used for preliminary biological screening of this compound?

Common assays include:

  • Kinase Inhibition : Assess activity against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme Binding : Surface Plasmon Resonance (SPR) measures binding kinetics to targets like dihydroorotate dehydrogenase (DHODH) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl position) impact biological activity?

  • Substituent Position : Moving the fluorine from the 4- to 2-position on the phenyl ring reduces kinase inhibition by 30–50%, likely due to steric hindrance .
  • Saturation Level : Partial saturation of the indazole ring (e.g., 4,5-dihydro vs. 4,5,6,7-tetrahydro) alters pharmacokinetic properties, as seen in logP shifts from 2.1 to 1.8 .
  • Methodology : Quantitative Structure-Activity Relationship (QSAR) models predict optimal substituents for target affinity .

Q. What crystallographic techniques resolve challenges in characterizing this compound’s solid-state forms?

  • Single-Crystal X-ray Diffraction : Using SHELXTL software, resolve polymorphism by analyzing unit cell parameters and hydrogen-bonding networks .
  • Powder X-ray Diffraction (PXRD) : Differentiate amorphous vs. crystalline phases under varying humidity conditions .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability (e.g., decomposition >200°C) with crystallinity .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

  • Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid oxidation of the tetrahydroindazole core, which may reduce in vivo efficacy .
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models. For example, poor solubility (<10 µg/mL) may necessitate prodrug strategies .
  • Target Engagement : Use PET imaging with radiolabeled analogs (e.g., 18^{18}F derivatives) to confirm target binding in vivo .

Q. What computational methods support the design of derivatives with enhanced selectivity?

  • Molecular Docking : AutoDock Vina predicts binding poses to kinase ATP-binding pockets. Fluorophenyl derivatives show stronger van der Waals interactions than chlorophenyl analogs .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability and residue-specific interactions .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent optimization (e.g., -OH vs. -OCH3_3) .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields (e.g., 47% vs. 70%) be reconciled?

  • Reagent Purity : Trace moisture in DMF reduces coupling efficiency; use molecular sieves for anhydrous conditions .
  • Catalyst Loading : Increasing Pd(PPh3_3)4_4 from 5 mol% to 10 mol% improves Suzuki-Miyaura cross-coupling yields by 25% .
  • Work-Up Protocols : Replace aqueous extraction with centrifugal partition chromatography for acid-sensitive intermediates .

Q. Why do some studies report potent anti-tumor activity while others show negligible effects?

  • Cell Line Variability : Sensitivity differences in BRCA1-mutant vs. wild-type cells (e.g., 10-fold lower IC50_{50} in MDA-MB-436) .
  • Compound Stability : Degradation in cell culture media (e.g., pH-dependent hydrolysis of the amine group) may reduce observed activity .
  • Off-Target Effects : Broad-spectrum kinase inhibition masks target-specific responses; use isoform-selective inhibitors as controls .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow Chemistry : Continuous flow systems improve heat transfer and reduce reaction time for exothermic steps (e.g., nitro group reduction) .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) to monitor intermediates via FTIR or Raman spectroscopy .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

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